3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Nitration: The thiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of the Tert-butoxycarbonyl Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the nitro group and the thiophene ring can influence its interaction with biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Nitrothiophene: A thiophene derivative with a nitro group.
Boc-protected amino acids: Compounds with a tert-butoxycarbonyl-protected amino group.
Uniqueness
3-Tert-butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid is unique due to the combination of functional groups it possesses. The presence of the tert-butoxycarbonyl-protected amino group, the nitro group, and the carboxylic acid group on the thiophene ring makes it a versatile intermediate for various synthetic applications. Its unique structure allows for specific interactions in biological systems and materials science applications, distinguishing it from simpler thiophene derivatives.
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(3-nitrophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6S/c1-16(2,3)24-15(21)17-11-8-12(25-13(11)14(19)20)9-5-4-6-10(7-9)18(22)23/h4-8H,1-3H3,(H,17,21)(H,19,20) |
InChI Key |
JSEFLWTUTSWOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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